Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride
Description
Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride is a tertiary amine derivative featuring a central methyl group attached to two 2-(pyrrolidin-1-yl)ethyl substituents, with three hydrochloride counterions enhancing its aqueous solubility. This compound is hypothesized to act as an NMDA receptor antagonist, leveraging structural motifs common to neuroactive agents. The pyrrolidine rings (five-membered cyclic amines) contribute to its basicity and steric profile, while the trihydrochloride salt improves bioavailability by increasing polarity.
Properties
IUPAC Name |
N-methyl-2-pyrrolidin-1-yl-N-(2-pyrrolidin-1-ylethyl)ethanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3.3ClH/c1-14(10-12-15-6-2-3-7-15)11-13-16-8-4-5-9-16;;;/h2-13H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAURWMDJKWVDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCCC1)CCN2CCCC2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride typically involves the reaction of N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine with 2-(pyrrolidin-1-yl)ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its trihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its trihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Receptor Affinity
The compound shares functional similarities with NMDA antagonists reported in , particularly 5e (2-phenyl-$N$-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine) and 5f (2-(4-fluorophenyl)-$N$-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine) (Fig. 1). Key differences include:
- Substituents : Both compounds feature 2-(pyrrolidin-1-yl)ethyl groups, but the target compound lacks aromatic phenyl/fluorophenyl moieties, which in 5e/5f enhance NMDA receptor affinity .
Table 1: Structural and Functional Comparison
Toxicological Profiles
Toxicity was assessed using MDCK (blood-brain barrier model) and N2a (neuronal) cell lines via MTT assays . Memantine and analogs 5a–f showed concentration-dependent cytotoxicity >100 µM, with 5a (piperidine-substituted) exhibiting the lowest toxicity. The target compound’s trihydrochloride form may reduce cellular toxicity by improving solubility, thereby lowering required therapeutic doses.
Research Findings and Implications
- Pharmacological Advantages : The trihydrochloride salt likely enhances solubility over free-base analogs, reducing dosing requirements. The absence of aromatic groups may lower hepatotoxicity risks compared to 5e/5f .
- Potential Drawbacks: Reduced receptor affinity compared to bicycloheptane-based compounds (e.g., 5e) may limit efficacy. Higher pyrrolidine content could also increase CNS penetration but raise cytotoxicity concerns at elevated concentrations.
- Future Directions : Comparative in vivo studies are needed to validate NMDA receptor antagonism and neuroprotective efficacy. Structural optimization, such as introducing fluorinated groups, could balance affinity and toxicity .
Biological Activity
Methylbis[2-(pyrrolidin-1-YL)ethyl]amine trihydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which enhances its solubility and stability. The presence of three hydrochloride groups contributes to its interaction with various biological targets, making it a subject of extensive research.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may act as a modulator of protein activity, influencing pathways related to cell signaling and metabolic processes.
Key Mechanisms:
- Receptor Binding : The compound can bind to various receptors, potentially altering their activity.
- Enzyme Interaction : It may inhibit or activate certain enzymes, impacting metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may have potential in cancer therapy, particularly in targeting specific cancer types through modulation of protein degradation pathways. For instance, it has been linked to the degradation of proteins involved in tumor progression in SMARCA4-deficient cancers, such as non-small cell lung cancer .
- Neurological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Case Studies and Experimental Data
- Anticancer Activity :
-
Pharmacokinetics :
- Research into the pharmacokinetics of this compound indicates that it has favorable absorption characteristics when administered orally, with significant bioavailability noted in gastrointestinal studies. More than 50% recovery from feces was observed over 72 hours post-administration, suggesting limited systemic exposure but effective local action .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anticancer, Neurological effects | Trihydrochloride form enhances solubility |
| N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | Moderate receptor modulation | Less soluble than the trihydrochloride form |
| N-(2-(pyrrolidin-1-yl)ethyl)ethan-1-amine | Limited biological activity | Basic amine structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
